6-epi-Ampicillin

Description

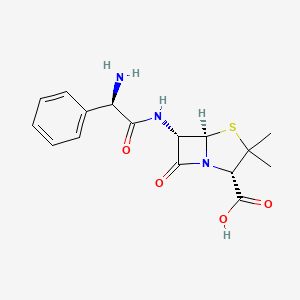

Structure

3D Structure

Propriétés

Numéro CAS |

49841-95-4 |

|---|---|

Formule moléculaire |

C16H19N3O4S |

Poids moléculaire |

349.4 g/mol |

Nom IUPAC |

(2S,5R,6S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10+,11+,14-/m1/s1 |

Clé InChI |

AVKUERGKIZMTKX-YAMSLAJTSA-N |

SMILES isomérique |

CC1([C@@H](N2[C@H](S1)[C@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C |

SMILES canonique |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |

Origine du produit |

United States |

Synthesis and Preparation Methodologies of 6 Epi Ampicillin

Chemical Synthetic Pathways

Hydrolysis of 6-epihetacillin

The principal and most well-documented method for preparing 6-epi-ampicillin is through the controlled hydrolysis of 6-epihetacillin. nih.govjst.go.jp This process involves the cleavage of the imidazolidinone ring of 6-epihetacillin, which is a condensation product of this compound and acetone.

The reaction is typically carried out in an aqueous environment. nih.govvulcanchem.com Research has shown that the pH of the reaction medium is a critical factor influencing the yield of this compound. nih.govjst.go.jp Optimal yields are obtained when the hydrolysis is conducted at a neutral pH of 7.0 and at room temperature. nih.govjst.go.jp Under these conditions, the reaction time for achieving the best yield is approximately 3 to 7 hours. nih.govjst.go.jp

However, a competing side reaction, the formation of a diketopiperazine, can occur during this conversion. nih.govjst.go.jp This side reaction involves the intramolecular nucleophilic attack of the side-chain amino group on the β-lactam carbonyl. The formation of this diketopiperazine is particularly pronounced in a pyridine-acetic acid-water solvent system, which leads to a significant decrease in the yield of this compound. nih.govjst.go.jp

Table 1: Reaction Conditions for Hydrolysis of 6-epihetacillin

| Parameter | Optimal Condition | Outcome |

| pH | 7.0 | Maximizes yield of this compound. nih.govjst.go.jp |

| Temperature | Room Temperature | Favorable for the desired hydrolysis. nih.govjst.go.jp |

| Time | 3-7 hours | Optimal duration for peak yield. nih.govjst.go.jp |

| Solvent System | Aqueous (neutral) | Favors this compound formation. nih.govvulcanchem.com |

| Competing Reaction | Pyridine-acetic acid-water | Increases diketopiperazine formation, reducing yield. nih.govjst.go.jp |

Chemical Conversion from Ampicillin (B1664943) Derivatives

While the direct conversion from ampicillin to this compound is not the primary synthetic route, transformations involving ampicillin derivatives are relevant. For instance, treating ampicillin with nitrous acid results in the formation of α-hydroxybenzylpenicillin, with a mixture of L- and D-mandelyl side chains. nih.gov A similar reaction with this compound yields 6-epi-α-hydroxybenzylpenicillin, maintaining a comparable ratio of L- and D-isomers. nih.gov This indicates that the stereochemistry at the 6-position influences the outcome of such conversions.

The synthesis of ampicillin itself, a precursor for potential (though less common) epimerization studies, can be achieved through the enzymatic acylation of 6-aminopenicillanic acid (6-APA) with a phenylglycine derivative. google.comgoogle.com

Alternative Synthetic Routes

Currently, the hydrolysis of 6-epihetacillin remains the most specifically described and effective method for the synthesis of this compound. While there is extensive research on the synthesis of various β-lactam antibiotics and their derivatives, including enzymatic and cascade synthesis approaches for ampicillin, specific alternative routes for the targeted synthesis of the 6-epi epimer are not prominently detailed in the reviewed literature. acs.orgresearchgate.net The use of this compound has been noted in the synthetic preparation of triazolyl tryptoline (B14887) derivatives, highlighting its role as a starting material in other synthetic endeavors. impurity.com

Stereochemical Investigations and Epimerization Pathways of 6 Epi Ampicillin

Epimerization Mechanisms at the C-6 Position of the Penam (B1241934) Nucleus

The epimerization at the C-6 position of the penam nucleus is a critical transformation that inverts the stereochemistry from the biologically active 6R-configuration, as seen in ampicillin (B1664943), to the 6S-configuration of 6-epi-ampicillin. This process is fundamental to understanding the stability and reactivity of penicillins. Research has delineated the conditions necessary for this stereochemical change, which primarily involves the abstraction of the proton at the C-6 position. rsc.org

The prevailing mechanisms for epimerization involve the formation of a planar intermediate. In alkaline conditions, the process is often base-catalyzed. nih.gov One proposed mechanism involves a β-elimination pathway. rsc.orgdntb.gov.ua Another significant pathway, particularly for penicilloic acids (hydrolysis products of penicillins), proceeds through the formation of an iminium intermediate. nih.gov This involves the reversible opening of the thiazolidine (B150603) ring, allowing for free rotation and subsequent re-closure, which can result in the inversion of stereochemistry at the C-5 position. nih.govoup.com While C-5 epimerization is well-documented for penicilloic acids, the epimerization at C-6 of the intact penicillin nucleus is also a key area of study. rsc.orgoup.com For C-6 epimerization, the crucial step is the removal of the C-6 proton, which is facilitated by a base, leading to a carbanion or a related planar species. rsc.org The subsequent reprotonation can occur from either face, leading to a mixture of the 6R and 6S epimers.

Factors Influencing this compound Epimerization Kinetics

The rate at which ampicillin converts to its C-6 epimer is not constant but is influenced by a range of environmental and structural factors. The kinetics of this reaction have been studied to understand the degradation and stability of ampicillin-related compounds under various conditions.

The pH of the aqueous solution is a dominant factor in the epimerization of penicillins. The degradation of this compound is subject to both acid and hydroxide-ion catalysis. acs.org Studies on the related compound hetacillin (B1673130) show that its epimerization to epihetacillin (B12788425) (which then hydrolyzes to this compound) is first-order with respect to the hydroxide (B78521) ion concentration. nih.gov This indicates that the reaction is significantly accelerated under alkaline conditions. A plot of the logarithm of the epimerization rate constant (log k) against pH results in a straight line with a positive slope, confirming the base-catalyzed nature of the reaction. nih.gov

At a neutral pH of 7.0, the conversion of 6-epihetacillin to this compound is optimal, though this is a hydrolysis reaction rather than epimerization. nih.gov However, at high pH, epimerization becomes a major degradation pathway for hetacillin. nih.gov In general, penicillins exhibit maximum stability in the slightly acidic to neutral pH range. serva.de182.160.97 For instance, ampicillin solutions are most stable at pH 3.8-5. serva.de At pH values above 9, the degradation of ampicillin leads to the formation of stereoisomers with an opened lactam ring. orientjchem.org

Table 1: Effect of pH on Degradation Pathways of Ampicillin Derivatives This table illustrates the general influence of pH on the stability and transformation of ampicillin and related compounds. Specific rate constants for this compound epimerization across a pH range are not readily available in the provided literature, but the trend of base-catalyzed degradation is well-established.

| pH Range | Predominant Reaction/Observation | Reference |

| < 2 | Acid-catalyzed hydrolysis | orientjchem.org |

| 3.8 - 5.0 | Region of maximum stability for ampicillin | serva.de182.160.97 |

| ~ 7.0 | Slow transformation to epimer; optimal for hydrolysis of epihetacillin to this compound | nih.govorientjchem.org |

| > 9.0 | Base-catalyzed epimerization and hydrolysis become significant | nih.govorientjchem.org |

Temperature is a critical factor that influences the rate of chemical reactions, including the epimerization of penicillins, by following the principles of Arrhenius relationships. researchgate.netusgs.gov The epimerization of tetracyclines, another class of antibiotics, is known to be temperature-dependent, with lower temperatures reducing the rate of epimer formation. google.com This principle generally applies to penicillin stability as well. serva.de For the epimerization of hetacillin, a precursor to this compound, the activation energy was determined to be 21.2 kcal/mole. nih.gov This value quantifies the energy barrier that must be overcome for the reaction to occur and underscores its sensitivity to temperature changes. Studies on ampicillin have shown that its efficacy and the mutation rate of bacteria towards resistance can be temperature-dependent, with increased efficacy observed at 40°C compared to 37°C, which may relate to the stability and degradation kinetics of the drug at different temperatures. cirad.frrug.nl

Table 2: Temperature Effect on the Stability of Ampicillin and Related Compounds This table provides data on the general relationship between temperature and stability for ampicillin-related processes. The activation energy for hetacillin epimerization is a key indicator of temperature sensitivity.

| Parameter | Value | Compound/Process | Reference |

| Activation Energy (Ea) | 21.2 kcal/mole | Hetacillin Epimerization | nih.gov |

| Optimal Storage Temp. (Solution) | 2 - 8 °C | Ampicillin | serva.de |

| Studied Temperatures | 7, 22, and 35 °C | General antibiotic degradation studies | researchgate.netusgs.gov |

| Fever Temperature Study | 37 °C vs 40 °C | Ampicillin efficacy and resistance mutation | cirad.frrug.nl |

The properties of the solvent, including its polarity (dielectric constant) and the ionic strength of the solution, can significantly affect the rates of ionic reactions. dalalinstitute.comuobaghdad.edu.iq For the degradation of this compound, studies have been conducted at a constant ionic strength of 0.5 mol dm⁻³ (using KCl), indicating the importance of controlling this variable to obtain reproducible kinetic data. acs.org However, broader studies on a range of antibiotics have sometimes found that ionic strength did not have a statistically significant effect on degradation rates compared to the much larger effects of pH and temperature. researchgate.netusgs.gov

The solvent system itself has a profound impact. The lowest yield of this compound from its precursor and the highest formation of a diketopiperazine byproduct were observed in a pyridine-acetic acid-water solvent system. nih.gov This highlights that the solvent can influence not just the rate of a desired reaction but also the prevalence of competing side reactions. nih.gov

A noteworthy aspect of this compound's reactivity is the role of intramolecular catalysis, where a functional group within the molecule itself participates in the reaction mechanism. The 6-α side chain amino group of this compound can act as an internal nucleophile, attacking the β-lactam carbonyl group. acs.orgrsc.org This intramolecular aminolysis results in the formation of a stable piperazine-2,5-dione derivative, a cyclization product. acs.orgrsc.org This reaction pathway competes with hydrolysis.

Furthermore, it has been proposed that the side chain amido group can facilitate an intramolecular general base-catalyzed hydrolysis of the β-lactam ring. acs.org This proposed mechanism helps to explain the unusual pH-independent hydrolysis reaction observed for this compound, in addition to the expected acid and base-catalyzed pathways. acs.org Theoretical calculations support the feasibility of this intramolecular attack, estimating an activation energy of 14.4 kcal/mol for the aminolysis process. acs.org

Conformational Analysis and Stereochemical Impact on Molecular Reactivity

The inversion of stereochemistry at the C-6 position, which distinguishes this compound (6S) from ampicillin (6R), has a significant impact on the molecule's three-dimensional conformation and, consequently, its chemical reactivity. vulcanchem.com Conformational analysis reveals that while both D- and L-ampicillin epimers can adopt a pseudoequatorial conformation of the thiazolidine ring, the key conformational differences are expressed within the side chain. cdnsciencepub.com

The altered spatial arrangement of the side-chain amino group in this compound is crucial. vulcanchem.com This change in geometry facilitates the intramolecular nucleophilic attack of the amino group on the β-lactam carbonyl. rsc.org In the natural 6R-configuration of ampicillin, this intramolecular reaction does not readily occur; instead, hydrolysis to ampicillin is the sole product observed under similar neutral aqueous conditions. rsc.org The specific conformation of this compound, therefore, opens up a unique degradation pathway (cyclization to a diketopiperazine) that is not available to ampicillin. rsc.org This demonstrates a direct link between the C-6 stereochemistry, the molecule's conformational preference, and its resulting chemical reactivity and stability profile.

Investigations into Trans to Cis Isomerization of the 6-Amido Side Chain

The stereochemical configuration of the 6-amido side chain in ampicillin and its epimers plays a crucial role in their chemical reactivity and biological activity. In this compound, the orientation of this side chain is of particular interest, especially in the context of intramolecular reactions. Research has shown that for certain intramolecular reactions to occur, such as the aminolysis of the β-lactam ring by the side chain's amino group, a specific spatial arrangement is necessary.

Theoretical Calculations of Stereochemical Rearrangement Activation Energies

To quantify the energy barriers associated with the stereochemical rearrangements of this compound, theoretical calculations have been employed. These computational studies provide insight into the energetics of various reaction pathways, including the intramolecular aminolysis of the β-lactam ring.

Theoretical calculations have determined the activation energy for the nucleophilic attack by the 6-α side chain amino group on the β-lactam ring of this compound. This intramolecular aminolysis, which leads to the formation of a stable piperazine-2,5-dione derivative, is calculated to have an activation energy of 14.4 kcal/mol. acs.org This value represents the energy required to reach the transition state for the nucleophilic attack occurring from the α-face of the β-lactam ring. acs.org The magnitude of this activation energy is influenced by several factors, including the strain of the β-lactam ring and the conformational energy required for the molecule to adopt the correct geometry for the reaction, which includes the aforementioned trans to cis isomerization of the amido side chain.

Interactive Data Table: Activation Energy for Intramolecular Aminolysis of this compound

| Reaction | Activation Energy (kcal/mol) | Source |

| Intramolecular Aminolysis (Nucleophilic Attack) | 14.4 | acs.org |

Degradation Kinetics and Mechanistic Studies of 6 Epi Ampicillin

Hydrolytic Degradation Pathways

Detailed kinetic and mechanistic studies on the hydrolytic degradation of 6-epi-Ampicillin under acidic, alkaline, and pH-independent conditions are not extensively available in the scientific literature. While the degradation of Ampicillin (B1664943) is well-documented, the stereochemical variation at the C-6 position in this compound can significantly influence the rates and mechanisms of hydrolysis. Therefore, direct extrapolation of data from Ampicillin to its 6-epimer may not be scientifically accurate.

Specific studies detailing the acid-catalyzed hydrolysis mechanisms and kinetics for this compound could not be retrieved from the available search results. For Ampicillin, acid-catalyzed hydrolysis typically involves protonation of the β-lactam nitrogen, followed by nucleophilic attack of water. However, the different orientation of the side chain in the 6-epi isomer could sterically or electronically affect this process.

Similarly, specific kinetic data and mechanistic pathways for the hydroxide-ion catalyzed hydrolysis of this compound are not described in the provided search results. In the case of Ampicillin, this pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the β-lactam carbonyl carbon. The stereochemistry at C-6 in the epi-isomer would likely alter the susceptibility of the β-lactam ring to this type of degradation.

Intramolecular Degradation Reactions

Intramolecular degradation pathways play a significant role in the degradation profile of this compound, with specific products being formed through internal rearrangement and cyclization reactions.

A notable degradation pathway for this compound involves an intramolecular nucleophilic attack of the side-chain amino group on the β-lactam carbonyl group. This reaction leads to the formation of a stable piperazine-2,5-dione derivative.

In neutral aqueous solutions, this compound has been observed to gradually cyclize, forming 2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid . This intramolecular aminolysis is a key degradation route for this specific epimer. The formation of this diketopiperazine has also been reported during the preparation of this compound from the hydrolysis of 6-epihetacillin nih.govjst.go.jp.

The yield of this piperazine-2,5-dione derivative is influenced by the reaction conditions. Research has shown that the highest formation of the diketopiperazine occurs when the reaction is carried out in a mixture of pyridine, acetic acid, and water nih.govjst.go.jp. Conversely, the best yield of this compound with minimal diketopiperazine formation is achieved at a pH of 7.0 and room temperature over a period of 3 to 7 hours nih.govjst.go.jp.

Table 1: Influence of Reaction Conditions on the Formation of Piperazine-2,5-dione from this compound

| Condition | Outcome | Reference |

| Neutral aqueous solution | Gradual cyclization to the piperazine-2,5-dione derivative | |

| Pyridine - acetic acid - water | Highest formation of the diketopiperazine | nih.govjst.go.jp |

| pH 7.0, room temperature (3-7 hours) | Lowest formation of the diketopiperazine | nih.govjst.go.jp |

This table is interactive. Click on the headers to sort.

The scientific literature sourced for this article does not describe other rearrangement or cyclization products arising from the degradation of this compound beyond the formation of the piperazine-2,5-dione derivative.

Kinetic Parameters of this compound Degradation

The degradation of ampicillin, and by extension this compound, is significantly influenced by factors such as pH and temperature. The following sections delve into the kinetic parameters that govern these degradation processes.

Determination of Pseudo-First-Order Rate Constants

The degradation of ampicillin in aqueous solutions typically follows pseudo-first-order kinetics. The observed rates are influenced by general acid and general base catalysis semanticscholar.org. A study by Hou and Poole investigated the degradation kinetics of ampicillin at 35°C and a constant ionic strength of 0.5 over a pH range of 0.8 to 10 semanticscholar.org. The catalytic rate constants for citrate and phosphate (B84403) ions were also determined semanticscholar.org.

Interactive Table: Apparent First-Order Rate Constants for Ampicillin Degradation at 35°C.

| pH | Buffer System | Rate Constant (k) (hr⁻¹) |

| 1.35 | HCl-KCl | 0.28 |

| 2.50 | Glycine-HCl | 0.09 |

| 4.93 | Acetate (B1210297) | 0.01 |

| 7.00 | Phosphate | 0.05 |

| 8.50 | Borate | 0.20 |

| 9.78 | Borate | 0.75 |

Data sourced from Hou and Poole (1969). This data pertains to ampicillin and is used as an approximation for this compound.

Activation Energy Determination for Degradation Processes

The activation energy (Ea) for the degradation of ampicillin provides insight into the temperature sensitivity of the reaction. The apparent heats of activation for ampicillin degradation have been determined at various pH values semanticscholar.org.

Interactive Table: Apparent Heats of Activation for Ampicillin Degradation.

| pH | Buffer System | Activation Energy (kcal/mole) |

| 1.35 | HCl-KCl | 16.4 |

| 4.93 | Acetate | 18.3 |

| 9.78 | Borate | 9.2 |

Data sourced from Hou and Poole (1969). This data pertains to ampicillin and is used as an approximation for this compound.

These values indicate that the degradation process is temperature-dependent, with the reaction rate increasing at higher temperatures.

Environmental Degradation Studies (Chemical Focus)

The environmental persistence of this compound is dictated by its stability in various aqueous environments and its susceptibility to degradation by processes such as photocatalysis.

Stability in Defined Aqueous Solutions (e.g., buffer systems)

The stability of ampicillin in aqueous solutions is a critical factor in both pharmaceutical formulations and its environmental fate. In unbuffered 0.9% sodium chloride solution, ampicillin (12 g/L) is stable for at least 24 hours at room temperature nih.gov. The addition of a 10 mM sodium phosphate buffer can extend this stability to at least 48 hours at room temperature nih.govarizona.edu. At refrigerated temperatures (4°C), ampicillin in a sodium phosphate buffer is stable for at least 72 hours nih.gov.

The stability of sodium ampicillin has been studied in a range of buffer solutions with pH values from 2.3 to 9.3 oup.com. The findings indicated that ampicillin is most stable at a pH of 7.5 under the studied conditions, with the degradation rate increasing as the pH deviates from this value oup.com. However, some excipients, such as citrate buffer, have been shown to reduce the stability of ampicillin in suspensions actamedicamarisiensis.ro.

Interactive Table: Stability of Ampicillin in Various Aqueous Solutions.

| Solution | Concentration | Temperature | Stability (Time to 90% Potency) |

| 0.9% NaCl | 12 g/L | Room Temperature | 32.0 - 41.7 hours |

| 0.9% NaCl with 10 mM Sodium Phosphate | 12 g/L | Room Temperature | 57.6 hours |

| 0.9% NaCl with 10 mM Sodium Phosphate | 12 g/L | Refrigerated | At least 72 hours |

| Buffered Solution (pH 7.5) | 10 mg/mL | Not Specified | At least 12 hours |

This data pertains to ampicillin and is used as an approximation for this compound.

Photocatalytic Degradation Mechanisms

Photocatalysis is a promising method for the degradation of antibiotics like ampicillin in the environment. The process typically involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO2), which upon irradiation with light of sufficient energy, generates highly reactive oxygen species (ROS) that can break down the antibiotic molecule.

The photocatalytic degradation of ampicillin has been shown to follow pseudo-first-order kinetics nih.gov. The degradation mechanism involves several pathways initiated by the attack of hydroxyl radicals (•OH), a primary ROS. One proposed pathway involves the abstraction of a hydrogen atom from one of the methyl groups of the thiazolidine (B150603) ring by a hydroxyl radical nih.gov. Another pathway is initiated by the abstraction of a hydrogen atom from the alpha-carbon of the acylamino side chain, leading to oxidative deamination nih.gov. Direct oxidation by the positive holes (h+) generated on the photocatalyst surface is another potential degradation route nih.gov.

The degradation of ampicillin via photocatalysis leads to the formation of various intermediates. These intermediates are then further degraded, ideally leading to complete mineralization to carbon dioxide, water, and inorganic ions. The efficiency of the photocatalytic process can be influenced by factors such as the type of photocatalyst (e.g., anatase or rutile TiO2), particle size, pH of the solution, and the presence of other substances in the water matrix nih.govresearchgate.net.

Metal Ion-Catalyzed Degradation Studies

The degradation of β-lactam antibiotics, such as this compound, can be significantly influenced by the presence of metal ions. These ions can catalyze the hydrolysis of the strained β-lactam ring, which is a primary mechanism of degradation. Studies have shown that various divalent metal ions can form complexes with the antibiotic molecule, facilitating its decomposition.

The catalytic effect of metal ions is evident in microbiological growth media, where even trace amounts of metals like copper(II) can lead to substantial decomposition of the antibiotic over a short period. nih.gov Anodic stripping voltammetry has demonstrated that copper(II) forms a complex with ampicillin, which then decomposes into copper(II) complexes with degradation products. nih.gov This metal ion-catalyzed hydrolysis presents challenges in laboratory settings, particularly for screening bacterial resistance to both antibiotics and metals like Zn(II), Co(II), or Cd(II), as the antibiotic may be degraded before it can exert its effect. nih.gov

The order of catalytic efficiency for the hydrolysis of some β-lactam derivatives has been established as Cu(II) > Zn(II) > Ni(II) ~ Co(II). The mechanism is believed to involve the formation of a 1:1 complex between the metal ion and the penicillin derivative. This complex is then attacked by a hydroxide ion at a rate up to 10⁸ times faster than the uncoordinated molecule. The coordination sites for copper(II) are thought to be the β-lactam nitrogen and the carboxylate group, which stabilizes the tetrahedral intermediate formed during hydroxide attack. While some metal ions like Ni(II) and Cd(II) have been shown to slightly promote catalytic activity, others, such as Hg(II), can have an inhibitory effect on enzymatic hydrolysis. nih.govresearchgate.net

Table 1: Effect of Various Metal Ions on Ampicillin Degradation

This interactive table summarizes the observed effects of different metal ions on the degradation of ampicillin, a structurally similar β-lactam.

| Metal Ion | Observed Effect | Context of Study | Reference |

| Copper (II) | Strong catalysis of hydrolysis; complex formation | Microbiological growth media | nih.gov |

| Zinc (II) | Catalysis of hydrolysis | General hydrolysis studies | nih.gov |

| Cobalt (II) | Catalysis of hydrolysis | General hydrolysis studies | nih.gov |

| Cadmium (II) | Catalysis of hydrolysis; slight promotion of enzymatic activity | Microbiological growth media; enzymatic studies | nih.govnih.gov |

| Nickel (II) | Slight promotion of enzymatic hydrolysis | Enzymatic studies | nih.govresearchgate.net |

| Mercury (II) | Noticeable inhibitory effect on enzymatic hydrolysis | Enzymatic studies | nih.govresearchgate.net |

Degradation via Advanced Oxidation Processes (e.g., Non-Thermal Plasma Treatment, Anodic Oxidation)

Advanced Oxidation Processes (AOPs) are effective methods for degrading persistent organic pollutants like antibiotics by generating highly reactive hydroxyl radicals (•OH). Various electrochemical AOPs (EAOPs) have been studied for the degradation and mineralization of ampicillin, a compound structurally analogous to this compound. These processes include electro-oxidation with hydrogen peroxide (EO-H₂O₂), electro-Fenton (EF), and photoelectro-Fenton (PEF). nih.govuandes.cl

The PEF process has demonstrated high efficiency, achieving significant degradation, mineralization, and complete removal of antimicrobial activity in relatively short treatment times. nih.govuandes.cl The high mineralization rate in the PEF process is attributed to the generation of hydroxyl radicals from multiple sources: in the bulk solution, on the anode surface, through UV radiation, and via the direct photolysis of complexes formed between Fe³⁺ and organic intermediates. nih.govuandes.cl

Sonochemical AOPs, which use ultrasound to generate radicals, have also been shown to effectively degrade ampicillin. nih.gov The degradation rate is influenced by parameters such as frequency and power. nih.gov Computational analyses suggest that the degradation process involves hydroxyl radical attacks on the penicillin core, specifically on sulfur, oxygen, and carbon atoms where electron density is high. nih.gov Combining sonochemistry with Fenton (sono-Fenton) or photo-Fenton (sono-photo-Fenton) processes can further accelerate degradation and enhance mineralization. nih.gov

Table 2: Efficacy of Different Advanced Oxidation Processes on Ampicillin Degradation

This interactive table compares the effectiveness of various AOPs for the degradation of ampicillin.

| Advanced Oxidation Process | Key Features | Outcome | Reference |

| Photoelectro-Fenton (PEF) | Generates •OH from multiple sources (anode, UV, Fenton reaction) | High degradation and mineralization; complete removal of antimicrobial activity in 120 mins | nih.govuandes.cl |

| Electro-Fenton (EF) | Electrochemical production of Fenton's reagent | Effective degradation | nih.gov |

| Electro-oxidation (EO-H₂O₂) | H₂O₂ is electrochemically generated | Degrades the target compound | nih.gov |

| Sonochemistry | Ultrasound generates hydroxyl radicals | Favored at low frequency and high power; removes antimicrobial activity | nih.gov |

| Sono-photo-Fenton | Combination of ultrasound and photo-Fenton | Fastest degradation and highest mineralization (40% organic carbon removal in 180 mins) | nih.gov |

Identification of this compound Degradation Products

The degradation of this compound, like other penicillins, proceeds through the cleavage of the β-lactam ring, leading to the formation of several degradation products. The primary and most well-known product of hydrolysis is the corresponding penicilloic acid, in this case, 6-epi-ampilloic acid. nih.govresearchgate.net This product is formed by the opening of the four-membered β-lactam ring and is biologically inactive.

Under forced degradation conditions, such as in acidic, basic, or oxidative environments, a more complex mixture of products can be generated. Mass spectrometry is a key analytical tool for identifying these substances. For ampicillin, forced degradation studies have identified several products. researchgate.net In addition to ampilloic acid (m/z 368), other identified substances include products resulting from further fragmentation. researchgate.netresearchgate.net For instance, the decomposition of cephalosporins, which are structurally related β-lactams, can yield penaldates and penamaldates. nih.gov

Electrochemical degradation processes lead to the mineralization of the antibiotic, breaking it down into inorganic ions, carboxylic acids, and aromatic compounds before its complete conversion to CO₂. nih.govuandes.cl

Table 3: Identified Degradation Products of Ampicillin

This interactive table lists the major degradation products identified from studies on ampicillin, the epimer of this compound.

| Degradation Product | Molecular Weight / m/z | Method of Generation | Reference |

| Ampilloic Acid | m/z 368 | Hydrolysis (enzymatic, acid, base) | nih.govresearchgate.netresearchgate.net |

| Penaldates | Varies | Decomposition of hydrolysis products | nih.gov |

| Penamaldates | Varies | Decomposition of hydrolysis products | nih.gov |

| Inorganic Ions (e.g., SO₄²⁻, NO₃⁻) | N/A | Advanced Oxidation Processes (e.g., PEF) | nih.gov |

| Carboxylic Acids | Varies | Advanced Oxidation Processes | nih.gov |

| Aromatic Compounds | Varies | Advanced Oxidation Processes | nih.gov |

Analytical Characterization and Quantification of 6 Epi Ampicillin

Chromatographic Methodologies for Separation and Analysis

The separation of stereoisomers like Ampicillin (B1664943) and 6-epi-Ampicillin presents a significant analytical challenge due to their identical chemical properties and molecular weight. However, their different spatial arrangements allow for separation using highly selective chromatographic methods.

HPLC is a cornerstone technique for the analysis of penicillins. Its application is crucial for separating and quantifying Ampicillin from its related substances, including its C6 epimer. The United States Pharmacopeia (USP) provides a reference HPLC method that demonstrates good selectivity for these compounds. nih.gov

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common approach for the analysis of Ampicillin and its impurities. researchgate.netijrpc.com The development of these methods focuses on achieving adequate resolution between the main component and its closely related impurities, such as epimers and degradation products. nih.gov The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. While methods are often developed for Ampicillin, their validation includes the separation of known impurities, which would encompass this compound. A study focused on separating ampicillin on a polar-endcapped phase highlighted the development of an RP-HPLC method suitable for determining the antibiotic in human blood plasma. researchgate.net

The composition of the mobile phase is a critical parameter that is optimized to achieve the desired separation. For Ampicillin and its related substances, mobile phases typically consist of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). mdpi.comnih.gov

Key optimization parameters include:

pH of the Aqueous Buffer: The pH is adjusted to control the ionization state of the acidic and basic functional groups in the penicillin molecules, which significantly impacts their retention. For instance, a mobile phase with a pH of 4, adjusted with orthophosphoric acid, has been used effectively. researchgate.netoup.com Another method utilized a 15 mM monopotassium phosphate (B84403) solution adjusted to pH 3.3. researchgate.net

Organic Modifier Concentration: The ratio of the organic modifier to the aqueous buffer is adjusted to control the elution strength of the mobile phase. An isocratic mobile phase of acetonitrile and water (60:40, v/v) has been used, researchgate.netoup.com while another method employed a mixture of a phosphate buffer and methanol (75:25, v/v). researchgate.net Gradient elution, where the concentration of the organic modifier is changed during the run, can also be employed to improve the separation of complex mixtures. mdpi.com

Buffer Type and Concentration: The choice of buffer, such as phosphate or ammonium (B1175870) acetate (B1210297), can influence peak shape and selectivity. orientjchem.org A 0.01M ammonium acetate buffer at pH 6.0 has been found to provide good peak shape. orientjchem.org

The following table summarizes examples of mobile phase compositions used in the HPLC analysis of Ampicillin, which are foundational for resolving its epimers.

| Buffer Component | Organic Modifier | Ratio (Buffer:Organic) | pH | Reference |

| 0.01M Ammonium Acetate | Acetonitrile | 83:17 (v/v) | 6.0 | orientjchem.org |

| Water with Orthophosphoric Acid | Acetonitrile | 40:60 (v/v) | 4.0 | researchgate.netoup.com |

| 15 mM Monopotassium Phosphate | Methanol | 75:25 (v/v) | 3.3 | researchgate.net |

| 0.15% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | Gradient | - | mdpi.com |

The choice of the stationary phase is fundamental to the separation mechanism in RP-HPLC.

C18 (Octadecylsilane) Columns: C18 columns are the most widely used stationary phases for the analysis of Ampicillin and its related substances due to their hydrophobicity and ability to provide good retention and separation of a wide range of compounds. nih.govresearchgate.netoup.comorientjchem.org Columns with dimensions such as 250 mm x 4.6 mm and a particle size of 5 µm are common. orientjchem.org

Polar-Endcapped C18 Columns: For highly polar compounds like penicillins, which may exhibit poor retention and peak shape on traditional C18 columns, polar-endcapped columns are an effective alternative. researchgate.net These columns have a modified surface that prevents the bonded phase from collapsing in highly aqueous mobile phases and reduces unwanted interactions with residual silanol (B1196071) groups. A study demonstrated that an Arion® Polar C18 column effectively separated Ampicillin from other compounds in human plasma, showing better efficiency than other polar C18 phases. researchgate.net This type of column chemistry is particularly suitable for ensuring the retention and sharp elution of polar impurities like this compound.

The table below compares the performance of two different polar C18 columns in the analysis of Ampicillin. researchgate.net

| Parameter | Arion® Polar C18 | Luna® Omega Polar C18 |

| Asymmetry Factor | 1.0 | 1.4 |

| Tailing Factor | 1.0 | 1.2 |

| Retention Factor | 4.6 | 5.6 |

| Limit of Quantification (LOQ) | 5 mg L⁻¹ | 10 mg L⁻¹ |

LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is invaluable for the definitive identification and trace-level quantification of impurities like this compound.

For analysis, mass spectrometers are typically operated in the positive ion mode using an electrospray ionization (ESI) source. mdpi.comnih.gov Quantification is performed using the multiple reaction monitoring (MRM) method, which provides excellent specificity. mdpi.com Since this compound is a stereoisomer of Ampicillin, it will have the same precursor ion in mass spectrometry. The precursor ion for Ampicillin (and thus this compound) is [M+H]⁺ at m/z 350.1. mdpi.comresearchgate.net

Tandem mass spectrometry (MS/MS) is exceptionally well-suited for detecting and quantifying trace amounts of substances in complex matrices. This is particularly important for controlling impurities in pharmaceutical products. The technique's high sensitivity allows for the establishment of very low limits of detection (LOD) and quantification (LOQ).

For instance, an LC-MS/MS method for Ampicillin in human plasma demonstrated an LOQ of 0.1040 µg/mL and an LOD of 0.026 µg/mL. ajpaonline.com Another method developed for analyzing antibiotic residues in chicken tissue reported an LOD and LOQ for Ampicillin of 0.10–2.20 μg/kg and 0.30–8.50 μg/kg, respectively. mdpi.com A highly sensitive method for detecting β-lactam contamination was able to achieve an LOD of 0.2 ppb (parts per billion). researchgate.net This level of sensitivity is more than adequate for monitoring trace levels of this compound as an impurity in drug substances or for related analytical applications.

The MRM transitions monitored for Ampicillin provide a template for its epimer. The fragmentation pattern is expected to be very similar, with characteristic product ions being monitored for quantification and confirmation.

The following table presents typical MRM transitions and validation data for Ampicillin analysis, demonstrating the sensitivity of the technique.

| Matrix | Precursor Ion (m/z) | Product Ion (m/z) | LOQ | Reference |

| Human Plasma | 348.1 | 206.8 | 0.1040 µg/mL | ajpaonline.com |

| Chicken Tissue | 350.4 | 106.1 | 0.30–8.50 µg/kg | mdpi.com |

| Luria–Bertani Broth | 349.9 | 105.9 | 0.10 µg/mL | nih.gov |

| Drug Products | 350.0898 | 106.0656 | 2 ppb | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of this compound. This technique combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the sample is first subjected to a separation on an HPLC column, often a C18 column. fao.orgacs.org The mobile phase usually consists of a gradient mixture of an aqueous solution containing a modifier like formic acid and an organic solvent such as acetonitrile. fao.orgacs.org This separation allows for the resolution of this compound from ampicillin and other related substances based on their physicochemical properties.

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for this purpose, typically operating in positive ion mode for ampicillin and its derivatives. fao.orgnih.gov In the mass spectrometer, specific precursor ions for this compound are selected and fragmented to produce characteristic product ions. The monitoring of these specific mass transitions, known as multiple reaction monitoring (MRM), provides high selectivity and allows for accurate quantification even in complex matrices. fao.orgnih.gov For instance, the transition of m/z 349.9 → 105.9 has been used for ampicillin, and similar specific transitions would be established for its epimer. nih.gov

The method's performance is validated to ensure its reliability, with parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) being established. acs.orgajpaonline.com For example, a validated LC-MS/MS method for ampicillin demonstrated linearity over a concentration range of 0.10–50.00 μg/ml, with high accuracy and precision. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Ampicillin Analysis

| Parameter | Value/Description |

| LC Column | C18 column (e.g., 2.1 mm × 150 mm, 3.5 µm) fao.org |

| Mobile Phase | Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) fao.orgacs.org |

| Flow Rate | 0.4 mL/min fao.org |

| Ionization Mode | Positive Electrospray Ionization (ESI+) fao.orgnih.gov |

| Precursor Ion (m/z) | 350 fao.org |

| Product Ions (m/z) | 106, 114, 174 fao.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) fao.orgnih.gov |

This table presents typical parameters for ampicillin analysis, which would be optimized for the specific quantification of this compound.

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) offers a simpler and more cost-effective alternative for the analysis of ampicillin and its related compounds, including this compound.

In HPTLC, a small amount of the sample is applied to a high-performance silica (B1680970) gel plate. The plate is then placed in a developing chamber with a suitable mobile phase. For the separation of penicillins, a mixture like methanol, 25% ammonia, and chloroform (B151607) could be employed. uni-giessen.de The different components of the sample migrate up the plate at different rates, leading to their separation.

After development, the separated spots are visualized. This can be achieved by using a derivatizing agent, such as a 0.2% ethanolic ninhydrin (B49086) solution, which reacts with the amino group present in ampicillin and its epimers to produce colored spots. uni-giessen.de The quantification is then performed by densitometry, which measures the absorbance of the spots at a specific wavelength, for instance, 500 nm for the ninhydrin derivatives. uni-giessen.de The method's precision can be influenced by the type of HPTLC plate used, with plates having a 200 µm layer thickness showing good relative standard deviations. uni-giessen.de

Spectroscopic Techniques for Identification and Monitoring

Spectroscopic methods are invaluable for the structural identification of this compound and for monitoring its formation and degradation kinetics.

Spectrophotometric Assays (e.g., UV-Vis for product appearance)

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of ampicillin and can be adapted to monitor processes where this compound might be formed. innovareacademics.inresearchgate.net While ampicillin itself has a characteristic UV absorption spectrum, its degradation products or epimers may exhibit different spectral properties. researchgate.netmdpi.com

For instance, a spectrophotometric method for ampicillin has been developed based on its reaction with a mixture of potassium iodate (B108269) (KIO3) and potassium iodide (KI) to produce a yellow-colored product that can be measured at 352 nm. innovareacademics.inresearchgate.net Such a method could potentially be used to monitor the disappearance of ampicillin, which could be indicative of epimerization or degradation. The appearance of new absorption bands or shifts in the maximum absorption wavelength can signal the formation of new products. mdpi.com For example, the photodegradation of ampicillin in an alkaline medium leads to the emergence of an isosbestic point at 300 nm in the UV-Vis spectra, indicating the presence of degradation products. mdpi.com

Table 2: Example of a Spectrophotometric Method for Ampicillin

| Parameter | Value/Description |

| Principle | Reaction of the carboxylic acid group with KIO3/KI mixture innovareacademics.inresearchgate.net |

| Wavelength (λmax) | 352 nm innovareacademics.inresearchgate.net |

| Linear Range | 0.25–2.5 µg/ml researchgate.net |

| Correlation Coefficient (r²) | 0.9999 researchgate.net |

This table illustrates a method for ampicillin; its applicability to directly quantify this compound would require further validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Kinetic and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules and for studying the kinetics and mechanisms of chemical reactions, including the epimerization of ampicillin to this compound. wdh.ac.idresearchgate.netnih.gov

¹H NMR spectroscopy can provide detailed information about the structure of ampicillin and its degradation products. researchgate.net For instance, the chemical shifts of the protons on the β-lactam ring are sensitive to the stereochemistry at the C-6 position, allowing for the differentiation between ampicillin and this compound. The primary synthesis of this compound involves the controlled hydrolysis of 6-epihetacillin, a process that can be monitored by NMR. vulcanchem.com

NMR has been used to study the epimerization and hydrolysis kinetics of hetacillin (B1673130), a prodrug of ampicillin. nih.govnih.govjst.go.jp These studies provide insights into the mechanisms of β-lactam degradation and the formation of epimers. By monitoring the changes in the NMR spectra over time, the rates of epimerization and hydrolysis can be determined. nih.gov For example, the epimerization of hetacillin follows first-order kinetics with respect to the hydroxide (B78521) ion concentration. nih.gov

Validation of Analytical Methods for this compound Determination

The validation of analytical methods is crucial to ensure that they are reliable and suitable for their intended purpose. europa.euresearchgate.net This is particularly important for methods used to quantify impurities like this compound in pharmaceutical products.

Assessment of Selectivity and Specificity

Selectivity and specificity refer to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as the parent drug, other impurities, and matrix components. europa.eunih.gov

For a method to be considered selective for this compound, it must be able to resolve it from ampicillin and other potential degradation products. researchgate.net In chromatographic methods like LC-MS/MS and HPTLC, selectivity is demonstrated by achieving baseline separation between the peaks corresponding to this compound and other compounds. acs.orgresearchgate.net

In the context of LC-MS/MS, specificity is further enhanced by using multiple reaction monitoring (MRM), where only molecules with a specific precursor ion mass and that fragment to produce a specific product ion mass are detected. fao.orgnih.gov To validate selectivity, blank samples and samples spiked with known impurities are analyzed to ensure that there are no interfering peaks at the retention time of this compound. acs.orgnih.gov For instance, a validation study for an antibiotic in various water samples showed no interference at the target compound's mass transition within ±2.5% of the retention time, indicating good specificity. acs.org

Evaluation of Linearity and Dynamic Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. The dynamic range is the interval over which the method demonstrates acceptable linearity, accuracy, and precision.

For the quantification of ampicillin, various analytical techniques have been employed, each with its own established linear range. In a study utilizing Fourier-transform infrared (FT-IR) transmission spectroscopy, linearity was established over a concentration range of 1.0 to 3.0 mg per pellet. sapub.org The method demonstrated a strong correlation, with a correlation coefficient (r) of 0.9993, indicating excellent linearity within this range. sapub.org

A spectrophotometric method for the determination of ampicillin showed a linear dynamic range of 0.25–2.5 µg/mL, with a correlation coefficient of 0.9999. innovareacademics.inresearchgate.net Similarly, a liquid chromatography-diode array detector (LC-DAD) method for ampicillin in human plasma was found to be linear in the range of 0.30 to 100.00 µg/mL. nih.gov

In a more complex matrix, such as chicken tissue, a high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI/MS/MS) method was validated. The determination coefficients (r²) for ampicillin were between 0.9968 and 0.9999. mdpi.com Another study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for simultaneous estimation in human plasma reported an excellent linear response for ampicillin over a concentration range of 0.1040 µg/mL to 10.1562 µg/mL. ajpaonline.com

A validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for quantifying eight antibiotics in dried blood spots (DBS) also demonstrated satisfactory linearity for ampicillin. mdpi.com Furthermore, a UFLC-MS/MS analytical method for the simultaneous quantification of antibiotic residues in various water samples showed linearity in the range of 2.000–1000.00 ng/mL. acs.org

These findings are summarized in the table below:

| Analytical Method | Matrix | Dynamic Range | Correlation Coefficient (r/r²) |

| FT-IR Spectroscopy | Powder for injection | 1.0 - 3.0 mg/pellet | r = 0.9993 |

| Spectrophotometry | Pharmaceutical formulations | 0.25 - 2.5 µg/mL | r² = 0.9999 |

| LC-DAD | Human plasma | 0.30 - 100.00 µg/mL | Not specified |

| HPLC-ESI/MS/MS | Chicken tissue | Not specified | r² = 0.9968 - 0.9999 |

| LC-MS/MS | Human plasma | 0.1040 - 10.1562 µg/mL | Not specified |

| UFLC-MS/MS | Water samples | 2.0 - 1000.0 ng/mL | r² > 0.99 |

Determination of Precision and Accuracy

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy is the closeness of the test results obtained by the method to the true value.

For the FT-IR spectroscopic method, precision was evaluated through repeatability (intra-day), intermediate precision (inter-days), and between analysts, with all results being satisfactory. sapub.org The accuracy of this method was determined by a recovery assay at three concentration levels. sapub.org

A spectrophotometric method demonstrated intraday and interday precision with a relative standard deviation (%RSD) in the range of 0.24–1.81%. innovareacademics.in The accuracy, evaluated through recovery studies, was found to be between 99.32–100.65%. innovareacademics.in

The LC-DAD method for ampicillin in human plasma reported an inter-day precision of 4.5% and an accuracy of 11.1%. nih.gov In a study using LC-MS/MS for simultaneous estimation in human plasma, the intra-day and inter-day precision were within 3.50%. ajpaonline.com The assay accuracy for ampicillin was between 96.27% and 103.08% of the nominal values. ajpaonline.com

A UHPLC-MS/MS method for quantifying antibiotics in dried blood spots reported satisfactory accuracies with intra/inter-assay bias ranging from -16.7% to +13.6% and precisions with intra/inter-assay coefficients of variation from 1.5% to 15.6%. mdpi.com

The table below summarizes the precision and accuracy data from various studies:

| Analytical Method | Matrix | Precision (%RSD) | Accuracy (% Recovery / % Bias) |

| Spectrophotometry | Pharmaceutical formulations | 0.24 - 1.81 (Intra- and Inter-day) | 99.32 - 100.65 |

| LC-DAD | Human plasma | 4.5 (Inter-day) | 11.1 (% Bias) |

| LC-MS/MS | Human plasma | < 3.50 (Intra- and Inter-day) | 96.27 - 103.08 |

| UHPLC-MS/MS | Dried blood spots | 1.5 - 15.6 (Intra- and Inter-assay CV) | -16.7 to +13.6 (% Bias) |

Calculation of Limits of Detection and Quantitation

The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For the FT-IR spectroscopic method, the calculated LOD was 0.13 mg and the LOQ was 0.4 mg. sapub.org A spectrophotometric method determined the LOD and LOQ to be 0.086 µg/ml and 0.261 µg/ml, respectively. innovareacademics.inresearchgate.net

An LC-DAD method for ampicillin in human plasma had an LOD of 0.15 µg/mL. nih.gov A more sensitive LC-MS/MS method for simultaneous estimation in human plasma reported an LOD of 0.026 µg/mL and a lower limit of quantitation (LLOQ) of 0.1040 µg/mL. ajpaonline.com

In the analysis of chicken tissues using HPLC-ESI/MS/MS, the LOD and LOQ for ampicillin were found to be in the range of 0.10–2.20 µg/kg and 0.30–8.50 µg/kg, respectively. mdpi.com A UHPLC-MS/MS method for antibiotics in dried blood spots established an LLOQ for ampicillin at 0.25 μg/mL. mdpi.comresearchgate.net

A summary of the LOD and LOQ values is presented in the following table:

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) / Lower Limit of Quantitation (LLOQ) |

| FT-IR Spectroscopy | Powder for injection | 0.13 mg | 0.4 mg |

| Spectrophotometry | Pharmaceutical formulations | 0.086 µg/mL | 0.261 µg/mL |

| LC-DAD | Human plasma | 0.15 µg/mL | Not specified |

| LC-MS/MS | Human plasma | 0.026 µg/mL | 0.1040 µg/mL |

| HPLC-ESI/MS/MS | Chicken tissue | 0.10 - 2.20 µg/kg | 0.30 - 8.50 µg/kg |

| UHPLC-MS/MS | Dried blood spots | Not specified | 0.25 µg/mL |

Studies on Recovery and Matrix Effects in Complex Samples

Recovery studies are essential to evaluate the efficiency of an extraction procedure and to assess the influence of the sample matrix on the analytical results. Matrix effects, which can cause suppression or enhancement of the analytical signal, are a significant consideration in the analysis of complex samples like biological fluids and tissues.

In the analysis of ampicillin in human plasma using an LC-DAD method, a perchloric acid precipitation method for sample preparation yielded recoveries above 84.0 ± 3.3%. nih.gov For the simultaneous estimation of ampicillin and sulbactam (B1307) in human plasma by LC-MS/MS, the mean recovery for ampicillin was 84.51%. ajpaonline.com

A study on the analysis of multiclass antibiotic residues in wastewater highlighted the importance of sample preparation, with Oasis HLB cartridges and sample acidification providing higher recoveries for most antibiotics. udg.edu The matrix effects were evaluated, noting that they can cause signal suppression or enhancement. udg.edu

In the analysis of chicken tissues by HPLC-ESI/MS/MS, the recoveries for ampicillin at spiked levels of 25, 50, and 100 μg/kg were between 83.09% and 107.62%. mdpi.com At the LOQ, the recovery exceeded 75%. mdpi.com

A UHPLC-MS/MS method for quantifying eight antibiotics in dried blood spots (DBS) also investigated extraction recovery. mdpi.com While some antibiotics showed lower recovery, the high sensitivity of the mass spectrometry method compensated for this. mdpi.com The study acknowledged that the materials of the DBS card could contribute to matrix effects, but the consistency of these effects allows for accurate and precise assays. mdpi.comresearchgate.net

The following table summarizes the recovery data for ampicillin in various complex matrices:

| Analytical Method | Matrix | Sample Preparation | Recovery (%) |

| LC-DAD | Human plasma | Perchloric acid precipitation | > 84.0 |

| LC-MS/MS | Human plasma | Protein precipitation | 84.51 |

| HPLC-ESI/MS/MS | Chicken tissue | Liquid-liquid extraction | 83.09 - 107.62 |

| UHPLC-MS/MS | Dried blood spots | Methanol extraction | Not specified |

Role of 6 Epi Ampicillin As an Impurity in Ampicillin Formulations

Detection and Quantification Strategies for 6-epi-Ampicillin as an Impurity

The detection and quantification of this compound in ampicillin (B1664943) formulations are critical for ensuring the quality and safety of the final drug product. Various analytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC) being the most prominent. ijrpc.comresearchgate.net

Several studies have focused on developing and validating robust HPLC methods for the separation and quantification of ampicillin and its related substances, including this compound. researchgate.netresearchgate.netnih.gov These methods are essential for quality control in pharmaceutical manufacturing. clearsynth.comnih.gov The United States Pharmacopeia (USP) provides a standardized assay method that has demonstrated good selectivity for separating ampicillin from its impurities. nih.gov This method, or variations of it, often forms the basis for in-house and regulatory testing. lcms.cz

A common approach involves reversed-phase HPLC (RP-HPLC) with UV detection. ijrpc.comorientjchem.org For instance, a method might utilize a C18 or C8 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724). nih.govorientjchem.orgjournals.co.za The pH of the mobile phase is a critical parameter that is carefully controlled to achieve optimal separation. lcms.cz Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to effectively separate a wide range of impurities with different polarities. nih.gov

For more complex analyses and the identification of unknown impurities, liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool. researchgate.net Techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) provide detailed structural information, aiding in the unequivocal identification of impurities like this compound. researchgate.net

The development of these analytical methods includes a thorough validation process to ensure they are accurate, precise, reproducible, and specific for the intended purpose. researchgate.netsrce.hr This validation encompasses parameters such as linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). srce.hrajpaonline.com

Below is a table summarizing typical parameters for HPLC methods used in the analysis of ampicillin and its impurities.

Interactive Data Table: Typical HPLC Parameters for Ampicillin Impurity Profiling

| Parameter | Typical Value/Condition | Source(s) |

|---|---|---|

| Column | C18, C8, or Poly(styrene-divinylbenzene) | nih.gov |

| Mobile Phase | Phosphate buffer and Acetonitrile | lcms.czorientjchem.orgjournals.co.za |

| Detection | UV at 230 nm or 254 nm | ijrpc.comjournals.co.zaunibo.it |

| Flow Rate | 1.0 - 1.5 mL/min | orientjchem.orgjournals.co.za |

| Temperature | Ambient or controlled (e.g., 25°C) | lcms.cz |

| Injection Volume | 20 µL | lcms.cz |

| Mode | Isocratic or Gradient Elution | nih.govresearchgate.net |

Mechanistic Pathways of Impurity Formation (e.g., epimerization, degradation during synthesis or storage)

The formation of this compound as an impurity in ampicillin is primarily due to epimerization, a chemical process that alters the stereochemistry at a specific carbon atom. In the case of ampicillin, this occurs at the C-6 position of the penicillin nucleus. vulcanchem.com This change in the three-dimensional arrangement of the atoms can occur during both the synthesis and storage of ampicillin.

One significant pathway for the formation of this compound is through the hydrolysis of 6-epihetacillin. nih.govjst.go.jp This reaction is sensitive to pH, with optimal yields of this compound observed at a neutral pH of 7.0. nih.govjst.go.jp However, under certain conditions, such as in a pyridine-acetic acid-water system, the formation of a diketopiperazine byproduct is favored, leading to lower yields of this compound. nih.govjst.go.jp

Degradation of ampicillin itself can also lead to the formation of various impurities, including its epimer. The stability of ampicillin is influenced by factors such as pH, temperature, and the presence of other chemical species. researchgate.net In alkaline solutions, ampicillin degradation can proceed through the formation of ampicilloic acid, which can then undergo further reactions. researchgate.netresearchgate.net While ampicillin degrades faster, its epimer, this compound, also undergoes degradation, albeit at a slower rate, indicating greater stability of the β-lactam ring in the epi-conformation under certain conditions. vulcanchem.com

The degradation of this compound itself can follow a biphasic pattern in neutral aqueous solutions, initially involving hydrolysis to ampicilloic acid derivatives, followed by cyclization. vulcanchem.com Furthermore, the β-lactam ring of this compound can undergo intramolecular aminolysis, where the amino group in the side chain attacks the β-lactam carbonyl group, resulting in a stable piperazine-2,5-dione derivative. researchgate.net

The following table outlines the key pathways leading to the formation of this compound.

Interactive Data Table: Formation Pathways of this compound

| Pathway | Description | Influencing Factors | Source(s) |

|---|---|---|---|

| Epimerization | Inversion of stereochemistry at the C-6 position of the penicillin nucleus. | pH, temperature, solvent | vulcanchem.com |

| Hydrolysis of 6-epihetacillin | A synthetic route where 6-epihetacillin is hydrolyzed to form this compound. | pH 7.0 is optimal for higher yields. | nih.govjst.go.jp |

| Degradation of Ampicillin | Ampicillin can degrade under various conditions, with epimerization being one of the potential degradation pathways. | pH, temperature | researchgate.net |

| Intramolecular Aminolysis | The side-chain amino group of this compound can attack the β-lactam ring, leading to a piperazine-2,5-dione. | Aqueous solution | researchgate.net |

Chromatographic Characterization of this compound Relative to Ampicillin and Other Related Substances

Chromatographic techniques, particularly HPLC, are indispensable for characterizing this compound and distinguishing it from ampicillin and other related impurities. The separation of these closely related compounds is based on subtle differences in their physicochemical properties, which translate into different retention times on a chromatographic column.

In a typical reversed-phase HPLC system, the elution order of ampicillin and its impurities depends on their relative polarity. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) outline specific HPLC methods for the analysis of ampicillin and its related substances. nih.govunibo.itunibo.it These methods are designed to provide sufficient resolution between the main component (ampicillin) and its potential impurities, including this compound.

The relative retention time (RRT) is a key parameter used to identify impurities in a chromatogram. It is the ratio of the retention time of the impurity to the retention time of the main peak (ampicillin). Different impurities will have distinct RRTs under specific chromatographic conditions. For example, in some HPLC methods, impurities such as ampicillin dimers and various degradation products have been identified with specific RRTs. unibo.it

The development of a robust HPLC method involves optimizing various parameters to achieve the desired separation. This includes the choice of the stationary phase (e.g., C18, C8), the composition and pH of the mobile phase, the column temperature, and the flow rate. researchgate.netnih.govjournals.co.za For instance, a gradient elution method developed based on the USP assay has been proposed for the European Pharmacopoeia to effectively control the purity of ampicillin. nih.gov

The table below provides an example of the relative retention times for some ampicillin-related substances as reported in the literature, illustrating how chromatography is used to differentiate them.

Interactive Data Table: Example of Relative Retention Times (RRT) of Ampicillin and Related Substances

| Compound | Type | Example RRT (relative to Ampicillin) | Source(s) |

|---|---|---|---|

| Ampicillin | Active Pharmaceutical Ingredient | 1.00 | unibo.it |

| Diketopiperazine of ampicillin | Degradation Product | 2.45 | unibo.it |

| D-Phenyl-glycil-ampicillin | Process-Related Impurity | 2.60 | unibo.it |

| Ampicillin dimer | Degradation Product | 3.71 | unibo.it |

| Unknown Impurity (SUI) | Process/Degradation | 4.20 | unibo.itunibo.it |

Biochemical Reactivity and Molecular Interactions Non Clinical Focus

Interaction with Bacterial β-Lactamase Enzymes (Chemical Reaction Mechanisms)

β-Lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. researchgate.net The interaction of 6-epi-ampicillin with these enzymes involves a series of chemical steps, primarily acylation, which have been the subject of computational analysis to understand the energetic feasibility of such reactions.

Computational Studies on Acylation Steps and Energy Barriers

Computational studies, specifically using quantum mechanics/molecular mechanics (QM/MM) models, have been employed to investigate the acylation pathways of β-lactam antibiotics like ampicillin (B1664943) when interacting with class A β-lactamases. rsc.org These studies reveal the energy barriers associated with the formation of the acyl-enzyme intermediate.

The acylation process is a critical step in the hydrolysis of β-lactams by β-lactamase enzymes. researchgate.netnih.gov It involves the nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl carbon of the β-lactam ring. researchgate.netnih.gov For ampicillin, computational models have shown that the acylation mechanism can proceed with Glu166 acting as the general base, a pathway that is considered viable due to its relatively low energy barrier. rsc.org

In contrast, for other β-lactams like cefalexin, this same pathway has a prohibitively high energy barrier. rsc.org This suggests that the stereochemistry and the specific structure of the antibiotic, including the nature of its side chain, play a crucial role in determining the favorability of the acylation reaction. While specific computational studies focusing exclusively on this compound's interaction with β-lactamases are not extensively detailed in the provided results, the principles derived from ampicillin studies offer a framework for understanding the potential reactivity of its epimer. The altered stereochemistry at the C6 position in this compound would undoubtedly influence the binding orientation and subsequent acylation energetics within the β-lactamase active site.

Table 1: Comparative Acylation Energy Barriers for Ampicillin and Cefalexin with Toho-1 β-Lactamase

| Antibiotic | Acylation Pathway | Energy Barrier (kcal/mol) |

| Ampicillin | Glu166 as general base | Lower than experimental catalytic barrier |

| Cefalexin | Glu166 as general base | 26.5 |

| Cefalexin | Lys73/Glu166 dual base | 13.7 |

Data sourced from QM/MM modeling studies of Toho-1 β-lactamase. rsc.org

Molecular Binding to Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins (PBPs) are bacterial enzymes essential for the synthesis of the peptidoglycan cell wall. wikipedia.org β-Lactam antibiotics exert their effect by binding to and inactivating these proteins. wikipedia.org The binding of this compound to PBPs is influenced by its unique three-dimensional structure.

Structural Basis of PBP-β-Lactam Interaction for the Epimer

The interaction between a β-lactam antibiotic and a PBP begins with the formation of a non-covalent Michaelis complex, followed by the acylation of a serine residue in the PBP active site. oup.com This acylation step leads to the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme complex, which effectively inhibits the enzyme. oup.com

The crystal structure of E. coli PBP6 in complex with ampicillin reveals the key interactions necessary for binding and catalysis. nih.gov These structures provide a template for understanding how epimers like this compound might interact differently. The stereochemistry at the C6 position is critical for the proper positioning of the acyl-amido side chain within the active site. Any alteration, as seen in this compound, would likely affect the hydrogen bonding network and steric compatibility, potentially leading to a lower acylation efficiency compared to ampicillin.

Studies on other β-lactams have shown that even subtle changes in stereochemistry can significantly impact PBP binding. For instance, in a co-crystal structure of PBP3 with piperacillin, a non-covalent complex with a 5S-stereochemistry epimer was observed, deviating from the expected covalent ester linkage. nih.gov This highlights that epimers can have distinct binding modes. While a specific crystal structure of a PBP in complex with this compound is not available in the search results, the established principles of PBP-β-lactam interaction strongly suggest that the epimerization at C6 would fundamentally alter the binding kinetics and inhibitory potential.

Intramolecular Chemical Reactivity within Biochemical Systems

Beyond its interactions with enzymes, this compound exhibits notable intramolecular reactivity, a characteristic that is less prominent in ampicillin. lookchem.com This reactivity is largely dictated by the stereochemical orientation of its side chain.

Role of the Acyl-Amido Side Chain in Intramolecular Processes

The acyl-amido side chain of this compound plays a direct role in its chemical degradation and transformation through intramolecular reactions. acs.orgresearchgate.net One significant pathway is the intramolecular aminolysis, where the amino group of the side chain attacks the β-lactam carbonyl carbon. acs.orgresearchgate.net This reaction is possible in this compound because the α-orientation of the side chain allows for nucleophilic attack on the α-face of the β-lactam ring. acs.orgresearchgate.net In contrast, for ampicillin, this intramolecular attack is sterically hindered. lookchem.com

This intramolecular aminolysis of this compound results in the formation of a stable piperazine-2,5-dione derivative. acs.orgresearchgate.netrsc.org Theoretical calculations have estimated the activation energy for this nucleophilic attack to be 14.4 kcal/mol. acs.orgresearchgate.nethud.ac.uk The process does, however, require an unfavorable trans to cis isomerization about the 6-amide side chain for the ring closure to occur, which contributes to a low effective molarity for this intramolecular reaction. acs.orgresearchgate.net

Furthermore, the side chain amido group in this compound can act as an intramolecular general base, catalyzing the hydrolysis of the β-lactam ring. acs.orgresearchgate.nethud.ac.uk This proposed mechanism helps to explain the observed pH-independent hydrolysis of this compound, a behavior that is unusual for a penicillin. acs.orgresearchgate.nethud.ac.uk The rate of degradation of this compound has been studied in various aqueous solutions, confirming its susceptibility to acid and hydroxide-ion catalysis in addition to this unique intramolecularly catalyzed neutral hydrolysis. acs.orghud.ac.uk

Table 2: Intramolecular Reactivity of this compound

| Intramolecular Process | Reacting Group | Product | Activation Energy (kcal/mol) | Key Feature |

| Aminolysis | 6-α side chain amino group | Piperazine-2,5-dione derivative | 14.4 | Nucleophilic attack from the α-face of the β-lactam ring. acs.orgresearchgate.net |

| Hydrolysis | Side chain amido group | Hydrolyzed β-lactam | Not specified | Acts as an intramolecular general base, leading to pH-independent hydrolysis. acs.orgresearchgate.nethud.ac.uk |

Advanced Research Directions and Future Perspectives

Development of Green Analytical Chemistry Approaches for 6-epi-Ampicillin

The principles of green analytical chemistry aim to develop methods that are safer for the environment and analysts by reducing or eliminating the use of hazardous substances. researchgate.net This is particularly relevant for the analysis of pharmaceuticals like ampicillin (B1664943) and its impurities, which often relies on methods using significant amounts of organic solvents. psu.edusapub.org

Several green approaches are being explored for the analysis of ampicillin and related substances, which are applicable to the detection of this compound:

Solvent Reduction and Replacement: A primary focus is on minimizing the use of toxic organic solvents like acetonitrile (B52724) and methanol (B129727), which are common in High-Performance Liquid Chromatography (HPLC). researchgate.net Researchers have developed HPLC methods that use more environmentally benign mobile phases, such as ethanol (B145695)/water mixtures. unesp.brsrce.hrnih.gov For example, a stability-indicating Thin-Layer Chromatography (TLC) method for ampicillin sodium uses a mobile phase of ethanol and water (90:10, v/v), presenting a greener alternative to traditional methods. unesp.br Another approach is the direct injection of samples, such as urine, without extensive extraction steps that consume large volumes of solvents. srce.hrresearchgate.net

Spectroscopic Techniques: Fourier-Transform Infrared Spectroscopy (FT-IR) has been validated for the quantitative analysis of ampicillin sodium in powder form. psu.edusapub.org This technique is rapid, requires minimal to no sample pretreatment, and avoids the use of organic solvents, making it a strong green alternative for quality control. psu.edusapub.org

Electrochemical Sensors: Electrochemical methods offer high sensitivity, rapid analysis, and portability, often with minimal sample preparation. rsc.org A green electrochemical sensor using a reduced graphene oxide-modified glassy carbon electrode (rGO/GCE) has been developed for ampicillin detection. rsc.org This type of sensor provides a low-cost, effective platform for monitoring ampicillin concentrations. rsc.org

The following table summarizes some green analytical techniques applicable to ampicillin and its impurities.

| Analytical Technique | Principle | Green Chemistry Aspects | Application |

| Green HPLC | Chromatographic separation using environmentally benign solvents. | Reduced use of toxic organic solvents (e.g., acetonitrile); use of ethanol/water mobile phases. srce.hrnih.gov | Simultaneous analysis of ampicillin and other compounds in biological fluids with minimal sample prep. srce.hrresearchgate.net |

| TLC with Eco-friendly Solvents | Separation on a silica (B1680970) plate using a green mobile phase. | Avoids toxic solvents by using mixtures like ethanol and water. unesp.br | Stability-indicating analysis of ampicillin sodium for injection. unesp.br |

| FT-IR Spectroscopy | Measures absorbance of infrared light by molecular functional groups. | Solvent-free; rapid analysis with minimal sample preparation. psu.edusapub.org | Quantitative analysis of ampicillin in solid dosage forms. psu.edusapub.org |

| Electrochemical Sensors | Measures the current from the oxidation or reduction of the analyte. | High sensitivity, low cost, portability, and minimal reagent/solvent use. rsc.org | Detection of ampicillin in various samples with low detection limits. rsc.org |

These developing methods signify a shift towards more sustainable analytical practices in the pharmaceutical industry, ensuring the accurate detection of impurities like this compound while minimizing environmental impact.

Q & A

Basic Research Questions

Q. How is 6-epi-Ampicillin synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis typically involves stereoselective modification of ampicillin using chiral catalysts or enzymatic methods. Characterization requires high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation (1H/13C spectra), and mass spectrometry (MS) for molecular weight verification. Stability under reaction conditions (e.g., pH, temperature) should be monitored via kinetic studies . Experimental protocols must detail reagent sources, reaction timelines, and purification steps (e.g., column chromatography) to ensure reproducibility .